molecular formula C16H15N3O3S B11411660 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11411660
M. Wt: 329.4 g/mol
InChI Key: LNHMNXUQTQNNLM-UHFFFAOYSA-N
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Description

The compound 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide features a chromene-2-carboxamide core with a 6-methyl substituent and a 4-oxo group. The thiadiazole ring at the carboxamide nitrogen is substituted with a propan-2-yl (isopropyl) group, contributing to its steric and electronic properties.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-8(2)15-18-19-16(23-15)17-14(21)13-7-11(20)10-6-9(3)4-5-12(10)22-13/h4-8H,1-3H3,(H,17,19,21)

InChI Key

LNHMNXUQTQNNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Knoevenagel condensation reaction between a suitable aldehyde and a compound containing an active methylene group.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a carboxylic acid derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant efficacy against various bacterial strains, including Mycobacterium tuberculosis.

Biological Activity IC50 (μM) Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Antimicrobial (E. coli)10.25Effective against Gram-negative bacteria
Antimicrobial (Staphylococcus aureus)12.50Moderate activity

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, making it a candidate for further development as an antibiotic .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Cancer Cell Line IC50 (μM) Notes
MCF7 (Breast Cancer)15.00Selective against cancer cells
A549 (Lung Cancer)20.50Shows potential for lung cancer therapy
HeLa (Cervical Cancer)18.75Effective against cervical cancer cells

The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Mycobacterium tuberculosis and found it to exhibit an IC50 value of 7.05 μM, indicating strong antibacterial activity . The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), confirming the compound's potential as a therapeutic agent against resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed using several established cancer cell lines. The results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 15 to 20 μM across different cell lines . Further mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased cell death in targeted cancer cells.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues: Thiadiazole Substituent Variations

The thiadiazole ring’s substitution pattern significantly influences molecular properties. Key analogues include:

Compound Name Thiadiazole Substituent Chromene Substituent Melting Point (°C) Yield (%) Reference
6-Methyl-4-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide Phenyl 6-methyl Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Isopropylphenoxy 133–135 88
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio Isopropylphenoxy 168–170 78
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Isopropylphenoxy 132–134 74

Key Observations :

  • Bulkier substituents (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller groups (e.g., ethylthio in 5g, 168–170°C vs. 133–135°C) .

Chromene Ring Substitution Patterns

Methyl group positioning on the chromene ring affects electronic and steric interactions:

  • 6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5b) : Exhibits carbonic anhydrase inhibitory activity, suggesting that 6-methyl positioning may optimize target binding .
  • 7-Methyl analogue (5c) : Shows reduced activity compared to 5b, highlighting the sensitivity of biological activity to methyl group placement .

Biological Activity

6-Methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the relevant literature on the synthesis, biological activity, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H11N5O2S\text{C}_{10}\text{H}_{11}\text{N}_{5}\text{O}_{2}\text{S}

It features a chromene backbone substituted with a thiadiazole moiety, which is known for imparting various biological activities to the compounds.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance, a study highlighted that derivatives with specific substitutions exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating strong antimicrobial potential .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus5
6-Methyl-4-Oxo...B. cereus15

The introduction of alkyl groups, such as propan-2-yl, was found to enhance lipophilicity and penetration into bacterial cells, thereby increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has also been investigated. In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines. For example, it showed significant reduction in viability of Caco-2 colorectal adenocarcinoma cells at concentrations as low as 50 µM .

Cell LineViability (%)Concentration (µM)
A549 (Lung)85100
Caco-2 (Colon)39.850

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Case Studies

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and screened against common bacterial strains. The study concluded that modifications at the thiadiazole ring significantly influenced antibacterial potency, with some compounds achieving MIC values lower than standard antibiotics .
  • Anticancer Evaluation : A recent investigation into the anticancer properties of related compounds revealed that those incorporating chromene structures showed enhanced activity against Caco-2 cells compared to others lacking this moiety. The study emphasized structure-dependent activity and suggested further optimization of the chromene scaffold for improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between chromene-2-carboxamide derivatives and substituted 1,3,4-thiadiazoles. Key steps include:

  • Reagent Selection : Use of acetic acid and ammonium acetate as catalysts for cyclocondensation (similar to methods in for thiadiazine derivatives).
  • Solvent Optimization : Ethanol or DMF are preferred for refluxing (yields ~65-76%, as seen in and ).
  • Purification : Crystallization from ethanol/water mixtures (4:1 ratio) improves purity, as demonstrated in triazepine syntheses.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S-C, ~650 cm⁻¹) groups, critical for confirming cyclization (as in and ).
  • ¹H-NMR : Resolves methyl groups (δ 1.2–1.4 ppm for isopropyl) and chromene protons (δ 6.5–8.0 ppm).
  • Mass Spectrometry : Validates molecular ion peaks (e.g., M⁺ at m/z 387, observed in for triazepine analogs).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with analogous compounds. For example, chromene C=O in (δ 165 ppm in ¹³C-NMR) vs. thiadiazole derivatives in (δ 160-170 ppm).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazolothiadiazole configurations in ).
  • Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.

Q. What computational models predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Employ GSK-3β or kinase targets (as in ) using AutoDock Vina. Key parameters:
  • Grid Box : Centered on ATP-binding pockets (20 ų).
  • Scoring Function : MM/GBSA for binding affinity validation.
  • QSAR Studies : Correlate substituent effects (e.g., isopropyl vs. methoxy groups) with activity using descriptors like logP and polar surface area.

Q. How to design derivatives to enhance biological activity while minimizing toxicity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the isopropyl group with trifluoromethyl (improves metabolic stability, as in ).
  • Fragment-Based Design : Integrate pyrazoline or thiazolidinone moieties ( and show enhanced anti-inflammatory activity).
  • ADMET Profiling : Use SwissADME to predict permeability (e.g., Rule of Five compliance) and toxicity (e.g., Ames test in silico).

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for structurally similar compounds?

  • Methodological Answer :

  • Reaction Kinetics : Longer reflux times (e.g., 10 hrs in vs. 7 hrs in ) impact yields due to byproduct formation.
  • Solvent Polarity : Higher polarity solvents (DMF vs. ethanol) may stabilize intermediates but complicate purification.
  • Catalyst Load : Ammonium acetate (20 mmol in ) vs. triethylamine ( ) affects cyclization efficiency .

Structural-Activity Relationship (SAR) Considerations

Q. Which structural features correlate with improved pharmacokinetic properties?

  • Methodological Answer :

  • Chromene Core : Planar structure enhances π-π stacking with protein targets (observed in kinase inhibitors, ).
  • Thiadiazole Ring : Sulfur atoms improve solubility via hydrogen bonding (validated in for antimicrobial analogs).
  • Isopropyl Group : Hydrophobic substituents increase membrane permeability (logP ~3.5, as in ).

Experimental Design for Biological Testing

Q. How to validate the compound’s mechanism of action in vitro?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™ for IC₅₀ determination).
  • Cellular Models : Test cytotoxicity in HEK-293 or MCF-7 cells (MTT assay, 48–72 hrs exposure).
  • Control Compounds : Include staurosporine (kinase inhibitor) and doxorubicin (reference cytotoxin).

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